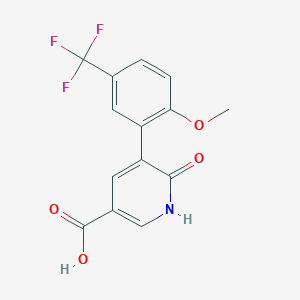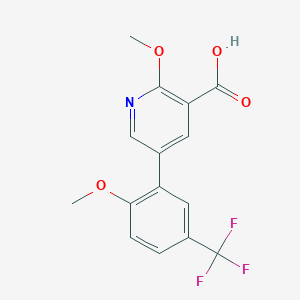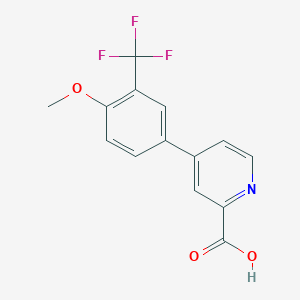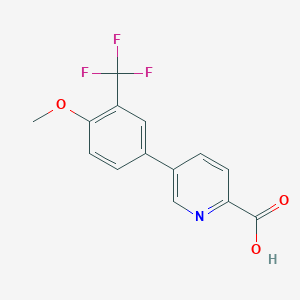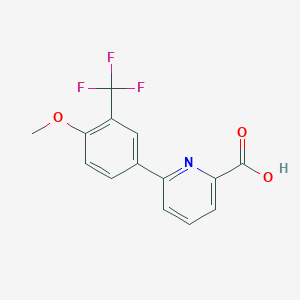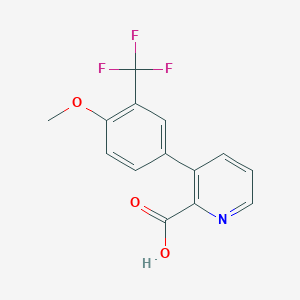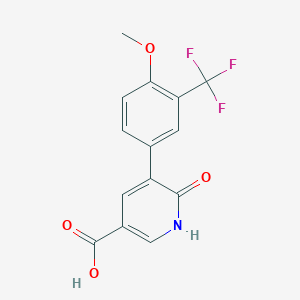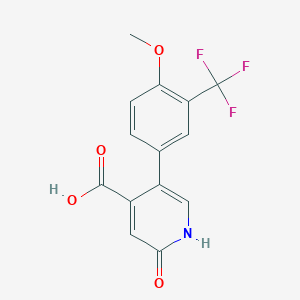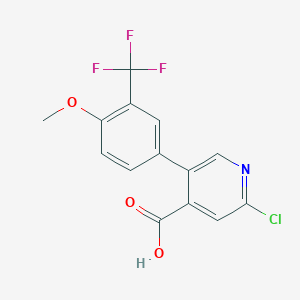
2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid (2C5M3TPA) is a synthetic compound belonging to the class of compounds known as nicotinic acids. The molecule is composed of a phenyl ring with a chlorine atom attached to the nitrogen atom, and a methyl group and trifluoromethyl group attached to the phenyl ring. This compound is used in a variety of scientific research applications and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been studied as a potential drug target for the treatment of various diseases and disorders, including cancer, diabetes, obesity, and Alzheimer's disease. It has also been studied as a potential compound for the treatment of other conditions, such as depression and anxiety. Additionally, 2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its effects on the cardiovascular system and its potential to reduce the risk of atherosclerosis.
Wirkmechanismus
The exact mechanism of action of 2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% is not yet fully understood. However, it is known that the compound binds to the nicotinic acid receptor (NAR) and activates the receptor, leading to a number of biochemical and physiological effects. The activation of the NAR is thought to be responsible for the compound’s effects on the cardiovascular system, as well as its potential to reduce the risk of atherosclerosis.
Biochemical and Physiological Effects
The activation of the NAR by 2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% leads to a number of biochemical and physiological effects. These effects include increased levels of glucose and fatty acids in the blood, increased levels of insulin, increased levels of free fatty acids, and increased levels of lipoproteins. Additionally, 2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has been found to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, has a wide range of biochemical and physiological effects, and is relatively stable in solution. However, there are also some limitations to its use in laboratory experiments. It is not soluble in water, and it can be difficult to obtain in pure form. Additionally, its effects may vary depending on the concentration of the compound used in the experiment.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95%. These include further study of its effects on the cardiovascular system and its potential to reduce the risk of atherosclerosis, as well as further study of its potential to be used as a drug target for the treatment of various diseases and disorders, such as cancer, diabetes, obesity, and Alzheimer's disease. Additionally, further research could be conducted into the compound’s potential to be used as a treatment for depression and anxiety. Finally, further research could be conducted into the compound’s potential to be used as a potential compound for the treatment of other conditions.
Synthesemethoden
2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% can be synthesized by a number of methods. The most common method involves the reaction of 4-methoxy-3-trifluoromethylphenylacetonitrile with 2-chloro-5-nitrobenzene in the presence of a base such as potassium carbonate. This reaction produces 2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% as the major product. Other methods for synthesizing 2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% include the reaction of 4-methoxy-3-trifluoromethylphenylacetonitrile with 2-chloro-5-nitrobenzene in the presence of a base such as potassium hydroxide, and the reaction of 4-methoxy-3-trifluoromethylphenylacetonitrile with 2-chloro-5-nitrobenzene in the presence of a catalyst such as palladium(II) chloride.
Eigenschaften
IUPAC Name |
2-chloro-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c1-22-11-3-2-7(5-10(11)14(16,17)18)8-4-9(13(20)21)12(15)19-6-8/h2-6H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIQZEUIVRNNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688407 |
Source


|
| Record name | 2-Chloro-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262009-70-0 |
Source


|
| Record name | 2-Chloro-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

